Hexachlorodisiloxane (Cl3SiOSiCl3) is a colorless liquid at room temperature, belonging to the class of organosilicon compounds, specifically chlorosilanes. It serves as a crucial precursor in synthesizing various silicon-containing materials, including siloxanes, silicones, and silicon-based ceramics. [, , , , , , ] Its importance in scientific research stems from its versatility as a building block for constructing diverse molecular architectures with tailored properties.
Hexachlorodisiloxane can be synthesized through several methods, with the most common being the high-temperature oxidation of silicon tetrachloride. The reaction can be summarized as:
This reaction typically occurs at temperatures between 950°C and 970°C. In industrial settings, hexachlorodisiloxane is often produced by distilling mixtures containing hexachlorodisilane, where careful control of water content is crucial to ensure high purity—generally maintained below 10 parts per billion by weight .
The molecular structure of hexachlorodisiloxane features two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three chlorine atoms. This arrangement results in a symmetrical configuration that contributes to its chemical properties. The bond angles and lengths within the molecule are critical for understanding its reactivity and interactions with other compounds. The silicon-oxygen bond length is approximately 1.63 Å, while the silicon-chlorine bond length is about 1.86 Å .
Hexachlorodisiloxane undergoes various chemical reactions, including hydrolysis, decomposition, and fluorination:
These reactions highlight hexachlorodisiloxane's versatility as a precursor in synthesizing other organosilicon compounds .
The mechanism of action for hexachlorodisiloxane primarily involves hydrolysis and subsequent polymerization upon exposure to moisture. The hydrolysis process results in the formation of silicon dioxide and hydrochloric acid, which can further react to create complex silicon-oxygen networks essential for durable coatings in industrial applications.
The resulting silicon dioxide forms a stable protective layer on silicon surfaces, enhancing their durability against environmental degradation .
Hexachlorodisiloxane exhibits several notable physical and chemical properties:
These properties make hexachlorodisiloxane suitable for various applications in both research and industry .
Hexachlorodisiloxane has diverse applications across several fields:
Its ability to modify surface properties makes it valuable in developing advanced materials for electronics and coatings .
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